molecular formula C18H15NO3 B6548948 ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate CAS No. 90033-86-6

ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate

Cat. No. B6548948
CAS RN: 90033-86-6
M. Wt: 293.3 g/mol
InChI Key: MGUKTDNBGKTMHQ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate (EPQC) is a heterocyclic compound containing a quinoline ring system. It is a colorless, crystalline solid that is soluble in water and organic solvents. EPQC has a variety of uses in scientific research, ranging from its role as a synthetic intermediate to its potential applications in drug discovery.

Scientific Research Applications

Organic Synthesis

Ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate could potentially be used in organic synthesis. For instance, similar compounds have been synthesized using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition .

Antiviral Activity

Compounds similar to ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate have shown antiviral activities . They could potentially inhibit certain viruses, making them a potential area of research for antiviral drug development.

Anti-inflammatory Activity

Indole derivatives, which are structurally similar to the compound , have demonstrated anti-inflammatory activities . This suggests that ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate could potentially be used in the development of anti-inflammatory drugs.

Anticancer Activity

Similar compounds have shown potential for interacting with ecto-5’-nucleotidase, a target in designs for anti-cancer drugs . This suggests that ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate could potentially be used in cancer research.

Antioxidant Activity

Indole derivatives have demonstrated antioxidant activities . This suggests that ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate could potentially be used in the development of antioxidant drugs.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activities . This suggests that ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate could potentially be used in the development of antimicrobial drugs.

properties

IUPAC Name

ethyl 4-oxo-2-phenyl-1H-quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-22-18(21)13-8-9-15-14(10-13)17(20)11-16(19-15)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUKTDNBGKTMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369507
Record name GNF-Pf-4475
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-2-phenylquinoline-6-carboxylate

CAS RN

90033-86-6
Record name GNF-Pf-4475
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Amino-benzoic acid ethyl ester (66 g, 0.4 mol) and 3-oxo-3-phenyl-propionic acid ethyl ester (0.4 mol, 1 eq.) were dissolved in 500 mL cyclohexane and refluxed for 2 days using a Dean-Stark trap. The solution was filtered, the solvent evaporated and the residue recrystallized to give 4-(2-ethoxycarbonyl-1-phenyl-ethylideneamino)-benzoic acid ethyl ester (Compound 481a) MS: 340.18 (M+H+). 4-(2-Ethoxycarbonyl-1-phenyl-ethylideneamino)-benzoic acid ethyl ester was dissolved in diphenyl-methanone (250 mL) and heated to 250° C. for 4 hr. The resulting solution was diluted with diethyl ether and filtered to give 48.6 g of the title intermediate as a white crystalline solid.
Name
4-(2-Ethoxycarbonyl-1-phenyl-ethylideneamino)-benzoic acid ethyl ester
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250 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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